4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
The compound 4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-fluorobenzyl substituent at position 5 of the heterocyclic core and a 4-chlorobenzamide group linked via an ethyl chain. This scaffold is characteristic of kinase inhibitors, where the pyrazolo-pyrimidinone core mimics ATP-binding motifs, enabling competitive inhibition of enzymatic activity .
Properties
IUPAC Name |
4-chloro-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2/c22-16-6-4-15(5-7-16)20(29)24-8-9-28-19-18(11-26-28)21(30)27(13-25-19)12-14-2-1-3-17(23)10-14/h1-7,10-11,13H,8-9,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRALQYZGBSMFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anti-inflammatory properties and potential applications in medicinal chemistry.
Synthesis and Structural Characterization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step processes that include the formation of the pyrazole ring followed by functionalization to introduce various substituents. The compound features a 4-chloro substituent and a 3-fluorobenzyl moiety, which are critical for its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of various pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Inhibition of COX Enzymes : The synthesized derivatives were evaluated for their ability to inhibit COX-1 and COX-2. Notably, some derivatives exhibited IC50 values comparable to that of established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
| Compound | IC50 (μmol) | COX Target |
|---|---|---|
| 4d | 0.04 ± 0.01 | COX-2 |
| 3b | Not effective | COX-1 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups (like chlorine and fluorine) has been correlated with enhanced activity against COX enzymes. Docking studies suggest that these compounds interact with key residues in the active sites of COX enzymes, reinforcing their inhibitory effects .
Case Studies
Several studies have documented the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Anti-inflammatory Activity : In a study involving carrageenan-induced paw edema in rats, several derivatives demonstrated significant anti-inflammatory effects, paralleling those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated a dose-dependent reduction in inflammation .
-
Toxicity Assessment : Acute toxicity studies revealed that many derivatives had high LD50 values (>1100 mg/kg), suggesting a favorable safety profile compared to conventional NSAIDs . For example:
- Compound 7 showed an LD50 of 2457.98 mg/kg , indicating lower toxicity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Benzyl Group
Compound 1 : 4-Chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 922082-64-2)
- Key Difference : Fluorine at the ortho position (2-fluorobenzyl) vs. meta (3-fluorobenzyl) in the target compound.
- Meta substitution (target compound) may enhance π-π stacking with aromatic residues in kinase domains .
- Molecular Weight : 425.8 g/mol (identical to the target compound due to isomeric similarity).
Compound 2 : 2-Chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Key Differences :
- Benzamide substituents: 2-chloro-6-fluoro vs. 4-chloro in the target.
- Benzyl group: 3-methylbenzyl vs. 3-fluorobenzyl .
- Impact: Di-substitution (Cl, F) on the benzamide may increase electron-withdrawing effects, modulating reactivity.
Heterocyclic Modifications
Compound 3 : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Key Differences :
- Chromen-2-yl substituent replaces the benzyl group.
- Sulfonamide group instead of benzamide.
- Impact: The chromenone moiety introduces additional planar rigidity, which may enhance binding to hydrophobic kinase pockets. Sulfonamide groups often improve solubility but may reduce metabolic stability compared to benzamides .
Molecular Data Comparison
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and optimization strategies for synthesizing this compound?
- Methodology :
- Core formation : The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclization of pyrazole-5-carboxylic acid derivatives with amidines or urea derivatives under reflux conditions (e.g., ethanol or DMF, 80–100°C) .
- Substituent introduction : The 3-fluorobenzyl group is introduced via alkylation or nucleophilic substitution, while the benzamide moiety is coupled using carbodiimide coupling reagents (e.g., EDCI/HOBt) in polar aprotic solvents like DMSO .
- Optimization : Yield improvements are achieved by controlling reaction temperatures (e.g., 0–25°C for sensitive steps), using catalysts (e.g., triethylamine for deprotonation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. Aromatic protons typically appear at δ 7.2–8.5 ppm, while the pyrazolo-pyrimidine core protons resonate at δ 8.0–8.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 452.1) .
- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL software) resolves bond lengths (C–N: 1.33–1.38 Å) and dihedral angles, confirming regiochemistry .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?
- Challenges : Competing reaction pathways (e.g., N1 vs. N2 alkylation in pyrazolo-pyrimidine systems) lead to byproducts .
- Solutions :
- Directing groups : Use of electron-withdrawing substituents (e.g., chloro, oxo) to guide alkylation to the N1 position .
- Protective strategies : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl [Boc] groups) .
- Catalytic control : Palladium-mediated cross-coupling for precise C–H functionalization .
Q. How do researchers analyze discrepancies in reported biological activities (e.g., IC values) across studies?
- Approaches :
- Assay standardization : Cross-validation using consistent cell lines (e.g., HEK293 for kinase inhibition) and protocols (e.g., ATP concentration in kinase assays) .
- Purity verification : HPLC (≥95% purity) and elemental analysis to rule out impurities affecting activity .
- Structural analogs : Compare SAR trends; fluorobenzyl groups enhance kinase affinity, while chloro substituents improve metabolic stability .
Q. What computational methods predict interactions with biological targets like protein kinases?
- Tools :
- Molecular docking (AutoDock Vina) : Models compound binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17) .
- Molecular Dynamics (MD) simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine’s Hammett σ value) with inhibitory potency .
Q. How are pharmacokinetic properties (e.g., solubility, bioavailability) optimized for in vivo studies?
- Strategies :
- Prodrug design : Esterification of the benzamide group to enhance solubility .
- Formulation : Use of cyclodextrin complexes or lipid nanoparticles for improved oral bioavailability .
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., oxidative defluorination) in hepatic microsomes .
Data Contradiction Analysis
Q. How do structural variations in pyrazolo[3,4-d]pyrimidine derivatives affect biological outcomes?
- Case study :
- 3-Fluorobenzyl vs. 4-fluorophenyl : The 3-fluorobenzyl group in this compound shows 10-fold higher kinase inhibition than 4-fluorophenyl analogs due to better hydrophobic pocket fit .
- Chloro substitution : 4-chlorobenzamide improves cellular permeability (logP = 2.8) compared to nitro derivatives (logP = 1.5) .
Methodological Best Practices
- Synthetic reproducibility : Document reaction atmosphere (e.g., nitrogen for air-sensitive steps) and solvent drying (molecular sieves for DMSO) .
- Crystallization : Use slow evaporation (e.g., dichloromethane/methanol) for high-quality single crystals .
- Biological assays : Include positive controls (e.g., staurosporine for kinase assays) and triplicate measurements to ensure statistical significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
